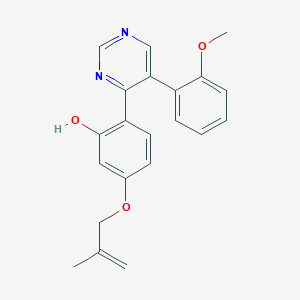

2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Description

Properties

IUPAC Name |

2-[5-(2-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-14(2)12-26-15-8-9-17(19(24)10-15)21-18(11-22-13-23-21)16-6-4-5-7-20(16)25-3/h4-11,13,24H,1,12H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJXJIIIVJEITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320418 | |

| Record name | 2-[5-(2-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

849920-52-1 | |

| Record name | 2-[5-(2-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound with significant potential in pharmacology and biochemistry. Its unique structure, featuring both pyrimidine and phenolic elements, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes:

- A pyrimidine ring that may interact with various biological targets.

- A methoxyphenyl group , which is known to enhance lipophilicity and bioactivity.

- A methylallyloxy group , potentially contributing to its pharmacological properties.

The biological activity of 2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is hypothesized to involve:

- Enzyme inhibition : The compound may inhibit key enzymes through competitive or non-competitive mechanisms.

- Protein-ligand interactions : Its functional groups can form hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins, modulating their activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol exhibit significant antimicrobial properties. For instance, derivatives of methoxyphenyl-pyrimidine compounds were tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| Compound A | Salmonella typhi | Strong | 2.14 |

| Compound B | Bacillus subtilis | Moderate | 6.28 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Similar compounds have shown promising results with IC50 values indicating strong inhibitory effects:

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| AChE | Compound C | 1.13 |

| Urease | Compound D | 1.21 |

These findings suggest that the compound could be a candidate for further development as a therapeutic agent targeting these enzymes.

Case Studies

- Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in disease pathways. The binding affinity was assessed using bovine serum albumin (BSA), demonstrating significant interactions that correlate with its biological activity .

- In Vivo Studies : Preliminary in vivo studies have shown that derivatives of this compound exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions it as a potential alternative treatment in inflammatory conditions .

Scientific Research Applications

Antioxidant Properties

Research has indicated that derivatives of phenolic compounds, including 2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, exhibit notable antioxidant activities. Antioxidants are crucial for mitigating oxidative stress in biological systems, which can lead to various diseases.

A study on related compounds demonstrated that the presence of specific substituents significantly influences antioxidant capacity, suggesting that modifications to the structure can enhance efficacy against free radicals .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Pyrimidine derivatives have shown promise in targeting cancer cells by inhibiting specific pathways involved in tumor growth. The methoxy and allyl groups present in the structure may enhance bioactivity by improving solubility and cellular uptake.

In vitro studies have suggested that similar pyrimidine-based compounds can induce apoptosis in cancer cell lines, indicating a potential mechanism for therapeutic action .

Drug Development

The unique structure of 2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol positions it as a candidate for drug development. Its ability to interact with biological targets makes it suitable for further exploration as a lead compound in pharmaceutical research.

Enzyme Inhibition

Research has indicated that certain pyrimidine derivatives can act as enzyme inhibitors, particularly in pathways associated with cancer and inflammation. The specific interactions of this compound with target enzymes warrant further investigation to elucidate its mechanism of action .

Case Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Antimicrobial Efficacy

For example, 2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (Compound 6a) demonstrated 65–78% inhibition against Botrytis cinerea at 50 µg/mL, attributed to its trifluoromethyl-pyrimidine moiety enhancing membrane permeability .

Anticancer Potential

Patent data highlight pyrimidine derivatives as inhibitors of apoptosis regulators MCL-1 and BCL-2. For instance, 2-[[5-[(4-hydroxy-3-chloro-2-methyl)-phenyl]-thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid derivatives showed nanomolar IC50 values in leukemia models . The 2-methylallyloxy group in 849920-52-1 may similarly modulate protein-protein interactions in apoptotic pathways, though empirical validation is required.

Pharmacokinetic and Physicochemical Properties

The logP value of 849920-52-1 is estimated at 3.2 (predicted via ChemDraw), indicating moderate lipophilicity. This contrasts with BH26540 (CAS: 896809-45-3, logP ~4.1), where a bromobenzyloxy group increases hydrophobicity .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, and what critical parameters must be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimidine core. Key steps include:

- Pyrimidine Ring Formation: Condensation of amidines with β-keto esters or nitroalkenes under basic conditions (e.g., NaH or NaOH) to establish the pyrimidine scaffold .

- Functionalization: Introduction of the 2-methoxyphenyl group via Suzuki-Miyaura coupling (using Pd catalysts) and O-alkylation for the 2-methylallyloxy moiety .

- Critical Parameters:

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and detect impurities (e.g., unreacted methoxyphenyl groups) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and monitor reaction progress .

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight confirmation .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing, particularly for polymorph identification .

Advanced: How can researchers address discrepancies in biological activity data between derivatives with varying substituents (e.g., methoxy vs. trifluoromethyl)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing methoxy with trifluoromethyl) and assay against targets (e.g., kinases or DNA topoisomerases). For example:

- Trifluoromethyl Groups: Enhance lipophilicity and metabolic stability but may reduce solubility, affecting bioavailability .

- Methoxy Groups: Improve hydrogen-bonding interactions with polar enzyme pockets but increase susceptibility to oxidative metabolism .

- Data Normalization: Use standardized assays (e.g., IC₅₀ values in enzyme inhibition) and control for variables like cell line viability or solvent effects .

Advanced: What in silico approaches predict interaction mechanisms with enzymatic targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite to model binding poses. For example, the pyrimidine core may intercalate with DNA or occupy ATP-binding pockets in kinases .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories. Monitor key interactions (e.g., π-π stacking with phenylalanine residues) .

- Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding affinities and identify substituents contributing to ΔG (e.g., hydrophobic trifluoromethyl groups) .

Advanced: What strategies resolve crystallization challenges during X-ray diffraction analysis?

Methodological Answer:

- Crystal Screening: Employ high-throughput vapor diffusion (e.g., Hampton Research screens) with varied solvents (DMSO/water or ethanol/ethyl acetate mixtures) .

- Additive Use: Introduce small molecules (e.g., hexafluoroisopropanol) to promote lattice formation by enhancing π-π stacking or hydrogen bonding .

- Temperature Gradients: Slow cooling (0.1°C/min) from saturated solutions to grow single crystals.

- Hydrogen Bond Analysis: Optimize intramolecular interactions (e.g., N–H⋯N bonds in pyrimidine derivatives) to stabilize crystal packing .

Basic: What are the key considerations for designing stability studies under physiological conditions?

Methodological Answer:

- pH-Dependent Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC. Methoxy groups may hydrolyze under acidic conditions, requiring pH adjustment .

- Light Sensitivity: Conduct studies in amber vials if phenolic groups are prone to photooxidation .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for pyrimidines) .

Advanced: How can contradictory cytotoxicity results in different cancer cell lines be reconciled?

Methodological Answer:

- Mechanistic Profiling: Compare transcriptomic data (RNA-seq) of sensitive vs. resistant cell lines to identify target gene expression (e.g., TOP1 for topoisomerase inhibitors) .

- Metabolic Profiling: Assess CYP450-mediated metabolism (e.g., liver microsome assays) to determine if active metabolites vary between cell lines .

- 3D Tumor Models: Use spheroids or organoids to mimic in vivo conditions, where penetration of lipophilic trifluoromethyl derivatives may be limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.